4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol
Overview
Description
“4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol” is a chemical compound with the molecular formula (CH3)3CSi(CH3)2O(CH2)4OH . It is a type of organosilane, which are compounds containing carbon-silicon bonds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, tert-butyl (chloro)dimethylsilane can be used as a starting material . In another method, imidazole and dimethylformamide (DMF) are used with tert-butyldimethylsilyl chloride (TBDMS-Cl) to convert various alcohols to tert-butyldimethylsilyl ethers .Molecular Structure Analysis
The molecular structure of “this compound” consists of a tert-butyldimethylsilyl group attached to an oxygen atom, which is further connected to a four-carbon chain ending in a hydroxyl group . The SMILES string representation of this compound is CC©©Si©OCCCCO .Chemical Reactions Analysis
The tert-butyldimethylsilyl group in “this compound” can participate in various chemical reactions. For example, it can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . Additionally, it can undergo transetherification and etherification of benzylic hydroxy groups in alcoholic solvents .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.4390 (lit.), a boiling point of 63-66 °C/0.3 mmHg (lit.), and a density of 0.888 g/mL at 25 °C (lit.) .Scientific Research Applications
Acid-Catalysed Elimination Studies
- Research has shown that the acid-catalysed elimination of related compounds like 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol can lead to the formation of interesting isomers. These isomers display unique PMR signals and allow for configurational assignments, which is crucial in chemical synthesis and analysis (Casy & Ison, 1969).
Synthesis of HIV Protease Inhibitors
- A variant of this compound, (S)-3-tert-Butoxycarbonylamino-1-nitro-2-oxo-4-phenylbutan, has been converted into a component of the HIV protease inhibitor VX-478. This showcases its utility in the synthesis of important pharmaceuticals (Yuasa, Yuasa & Tsuruta, 1998).
Role in Anti-Alzheimer’s Medication
- The compound has been used in the synthesis of potential anti-Alzheimer’s medication. Specifically, the catalytic enantioselective Simmons–Smith reaction of a related compound was utilized to create a candidate medicine (Kawashima et al., 2016).
Anti-Histaminic Activity Research
- Another related compound, 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol, has been studied for its anti-histaminic properties. This research helps understand the structural influences on the activity of such compounds (Casy & Parulkar, 1969).
Sulfur Introduction in Organic Synthesis
- It has been used as a nucleophilic reagent for the introduction of protected bivalent sulfur in organic synthesis, highlighting its versatility in chemical reactions (Dong, Clive & Gao, 2015).
Polymerization Processes
- The monomer 4-vinylphenyl tert-butyldimethylsilyl sulfide, closely related to the compound , has been used in anionic polymerization processes, indicating its potential in creating polymers with specific properties (Hirao et al., 1994).
Photolysis in Free Radical Research
- In free radical research, related compounds like Phenyl N-tert-butylnitrone (PBN) undergo photolysis, decomposing to nitric oxide in certain conditions. This highlights its potential use in studying free radical behavior and nitric oxide formation (Chamulitrat et al., 1993).
Mechanism of Action
The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis. It increases the hydrolytic stability of the compound, making it more resistant to solvolysis . The group can be rapidly cleaved to yield alcohols by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .
Safety and Hazards
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-4-phenylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-15(12-9-13-17)14-10-7-6-8-11-14/h6-8,10-11,15,17H,9,12-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHQYBEZGQPHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCCO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725109 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241818-03-1 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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